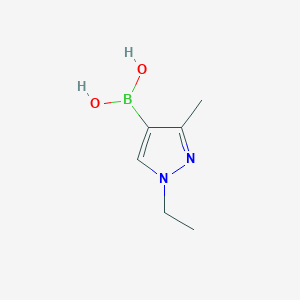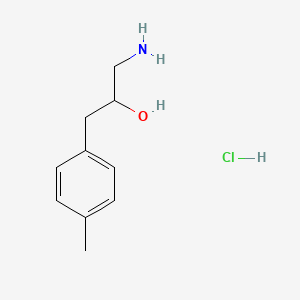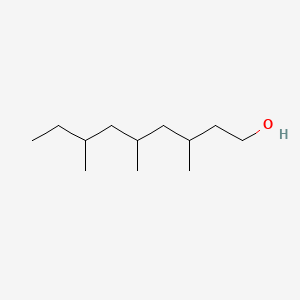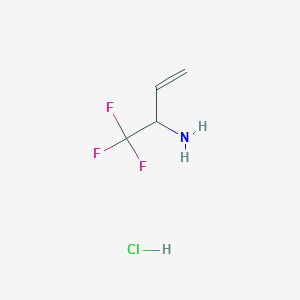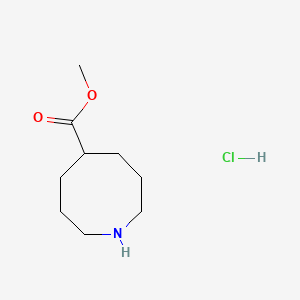amine hydrochloride](/img/structure/B13471411.png)
[(3-Bromofuran-2-yl)methyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromofuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C6H9BrClNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 3-position of the furan ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromofuran-2-yl)methylamine hydrochloride typically involves the bromination of furan followed by the introduction of the amine group. One common method is as follows:
Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position, forming 3-bromofuran.
Amination: The 3-bromofuran is then reacted with methylamine to introduce the methylamine group, resulting in (3-Bromofuran-2-yl)methylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (3-Bromofuran-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Bromofuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiols (RSH) in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include various substituted furans.
Oxidation: Products include furan oxides.
Reduction: Products include de-brominated furans.
Coupling: Products include biaryl compounds.
科学研究应用
(3-Bromofuran-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3-Bromofuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
相似化合物的比较
(3-Bromofuran-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Chlorofuran-2-yl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(3-Iodofuran-2-yl)methylamine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(3-Methylfuran-2-yl)methylamine hydrochloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3-Bromofuran-2-yl)methylamine hydrochloride imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of (3-Bromofuran-2-yl)methylamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H9BrClNO |
|---|---|
分子量 |
226.50 g/mol |
IUPAC 名称 |
1-(3-bromofuran-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrNO.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H |
InChI 键 |
UQAOFGCYAZNWHM-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=CO1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


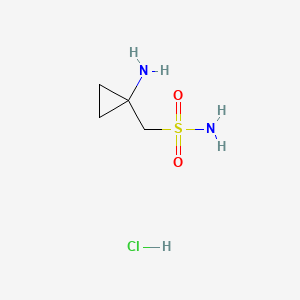
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)

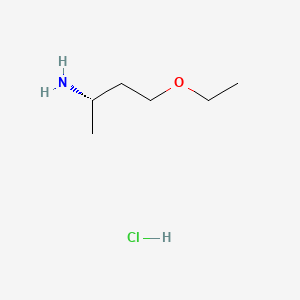
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
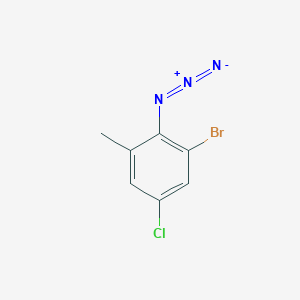
![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
